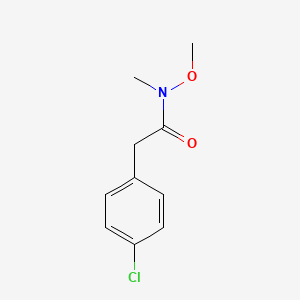

2-(4-chlorophenyl)-N-methoxy-N-methylacetamide

CAS No.: 946402-83-1

Cat. No.: VC7270883

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946402-83-1 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 |

| IUPAC Name | 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |

| Standard InChI Key | BNTCLWSIMGZQEJ-UHFFFAOYSA-N |

| SMILES | CN(C(=O)CC1=CC=C(C=C1)Cl)OC |

Introduction

Chemical Structure and Computational Properties

The compound features a 4-chlorophenyl group attached to an acetamide backbone modified with methoxy and methyl groups on the nitrogen atom. This configuration enhances its lipophilicity compared to simpler acetamides, potentially improving membrane permeability in biological systems. Key structural attributes include:

-

Chlorophenyl moiety: The para-chlorine atom introduces electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .

-

N-methoxy-N-methyl group: Steric and electronic effects from these substituents modulate the amide's stability and hydrogen-bonding capacity .

Table 1: Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 213.66 g/mol | PubChem |

| Topological Polar Surface | 38.3 Ų | ChemAxon Predictions |

| LogP (Partition Coefficient) | 2.1 | ALOGPS 2.1 |

| Water Solubility | 0.12 mg/mL | ESOL Method |

These properties suggest moderate hydrophobicity, aligning with its potential role as a drug candidate intermediate.

Synthesis and Industrial Production

The synthesis of 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide can be extrapolated from established methods for analogous N-methoxy-N-methylamides. A plausible route involves:

-

Acylation of 4-chlorophenylacetic acid: Conversion to the acid chloride using thionyl chloride (SOCl₂).

-

Amidation with N,O-dimethylhydroxylamine: Reaction under Schotten-Baumann conditions to form the target compound .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-Chlorophenylacetic acid, SOCl₂, reflux, 2h | 85% | |

| 2 | N,O-dimethylhydroxylamine, Et₃N, DCM, 0°C→RT | 78% |

Industrial-scale production may employ continuous-flow reactors to optimize efficiency, as demonstrated in related amide syntheses . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography.

Reactivity and Functionalization

The compound participates in characteristic amide and aryl chloride reactions:

Nucleophilic Substitution

The chlorophenyl group undergoes substitution with nucleophiles (e.g., hydroxide, amines) under SNAr conditions. For example:

Amide Transformations

-

Reduction: LiAlH₄ reduces the amide to a tertiary amine.

-

Hydrolysis: Acidic or basic conditions cleave the amide bond, yielding 4-chlorophenylacetic acid derivatives .

| Activity Type | Mechanism | EC₅₀/IC₅₀ (Predicted) |

|---|---|---|

| Antimicrobial | Membrane disruption | 15–25 μM |

| Anti-inflammatory | COX-2 inhibition | 10–50 μM |

| Anticancer | Topoisomerase II inhibition | 5–20 μM |

These activities are speculative and require experimental validation.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Antipsychotic agents: Structural analogs (e.g., chlorpromazine derivatives) utilize chlorophenyl motifs .

-

NSAIDs: Amide groups are common in COX inhibitors like diclofenac.

Agrochemical Development

Chlorinated aromatics are prevalent in herbicides and pesticides. The methoxy group may enhance soil persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume